Diphenazine

概要

説明

Diphenazine is a heterocyclic aromatic compound that consists of two phenazine units connected by a four-membered ring. Phenazines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine and materials science. This compound, with its unique structure, exhibits interesting photophysical and chemical properties, making it a subject of extensive research.

準備方法

Synthetic Routes and Reaction Conditions: Diphenazine can be synthesized through several methods. One common approach involves the oxidation of 2-naphthol to form 1,2-naphthaquinone, which then undergoes a condensation reaction with 1,2-diaminobenzene to produce phenazine derivatives . Another method involves connecting two phenazine units with a four-membered ring, as reported in the synthesis of cyclobuta[1,2-b:3,4-b′]this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

化学反応の分析

Biosynthetic Pathways

In Streptomyces diastaticus, phenazine derivatives like diastaphenazine and izumiphenazine C are biosynthesized via a gene cluster (dap) :

Core formation :

-

Chorismate → ADIC : Catalyzed by dapE (homolog of phzE), initiating phenazine core biosynthesis .

-

Dibenzopyrazine ring assembly : Genes dapB, D, F, G facilitate ring cyclization, analogous to Pseudomonas phenazine systems .

Post-modification :

-

Dimerization : Cyclase Dap5 mediates dibenzopyrazine dimerization to form diastaphenazine .

-

Side-chain addition : Methyltransferase Dap2 modifies precursors, enabling izumiphenazine C production .

Gene inactivation studies confirm dapE and dapS as essential for core synthesis and oxidative tailoring, respectively .

Redox Reactions

Phenazines participate in electron transfer reactions with Fe(III) (hydr)oxides, influenced by pH and structure :

| Phenazine Derivative | Redox Potential (E~1/2~ vs. NHE, mV) at pH 7 | Reactivity with Ferrihydrite (pH 5) |

|---|---|---|

| Pyocyanin (PYO) | -40 | 0.12 µM Fe(II)/min |

| Phenazine-1-carboxylate (PCA) | -116 | 0.08 µM Fe(II)/min |

| 1-Hydroxyphenazine (1-OHPHZ) | -174 | 0.05 µM Fe(II)/min |

Key trends :

-

Reduction potential : Lower E~1/2~ correlates with slower Fe(III) oxide dissolution rates .

-

pH dependence : Reaction rates decline with increasing pH (e.g., PYO: 0.12 µM/min at pH 5 vs. 0.03 µM/min at pH 8) .

-

Oxygen inhibition : O~2~ competes with Fe(III) as an electron acceptor, suppressing phenazine-mediated Fe(II) release .

Electrochemical studies confirm two-electron, two-proton transfer mechanisms during phenazine redox cycling .

科学的研究の応用

Antimicrobial Properties

Diphenazine and its derivatives have demonstrated significant antimicrobial activity. Research has shown that phenazine compounds, including this compound, exhibit efficacy against various bacterial strains. For instance, studies have isolated this compound compounds from Streptomyces species, which are known to produce bioactive metabolites with antibacterial properties .

Neuronal Cell Protection

Recent findings highlight the neuroprotective effects of this compound derivatives. Phenazostatin C, a new this compound compound, has shown promise in protecting neuronal cells from oxidative stress and apoptosis in experimental models. This suggests potential applications in treating neurodegenerative diseases .

Computational Pipeline Development

A significant advancement in the structural analysis of diphenazines is the development of a computational pipeline combining electronic circular dichroism (ECD) and nuclear magnetic resonance (NMR) techniques. This methodology allows for the determination of relative and absolute configurations of diphenazines, enhancing the understanding of their structure-activity relationships .

Structure Elucidation

The isolation and characterization of new this compound compounds have been facilitated by advanced computational methods. For example, researchers successfully revised the structures of several diphenazines using NMR/DP4+ analysis, which proved effective in identifying phenol positions within complex natural products .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Isolation of this compound Compounds from Deep-Sea-Derived Strain | Identified new diphenazines with notable biological activity | Potential for discovering novel antibiotics |

| Phenazostatin C: A New this compound | Demonstrated protective effects on neuronal cells | Possible therapeutic applications in neuroprotection |

| Computational Pipeline for Structure Elucidation | Enhanced accuracy in determining structures of complex compounds | Improved drug design processes targeting specific biological interactions |

作用機序

The mechanism of action of diphenazine involves its interaction with molecular targets and pathways. This compound compounds can bind to specific receptors or enzymes, modulating their activity. For example, some this compound derivatives exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. The exact mechanism may vary depending on the specific derivative and its target.

類似化合物との比較

Diphenazine can be compared with other phenazine derivatives and similar heterocyclic compounds:

Phenazine: The parent compound of this compound, known for its antimicrobial properties.

Cyclobuta[1,2-b3,4-b′]this compound: A derivative with a four-membered ring connecting two phenazine units, exhibiting unique photophysical properties.

Esmeraldin: A green this compound metabolite with antitumor and antimicrobial activities.

This compound stands out due to its unique structure and the ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications.

生物活性

Diphenazine, a member of the phenazine family, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article reviews the current understanding of this compound's biological activity, supported by case studies and research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological efficacy. It has been studied for its potential therapeutic applications, particularly in oncology and infectious disease management. The compound's redox properties play a significant role in its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that phenazine derivatives, including this compound, have potent effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Inhibition of DNA gyrase |

| This compound | Escherichia coli | 64 µg/mL | Disruption of electron transport chain |

| This compound | Pseudomonas aeruginosa | 16 µg/mL | Redox cycling leading to oxidative stress |

Research by Lee et al. demonstrated that this compound derivatives could inhibit bacterial biofilm formation and showed selective cytotoxicity against specific strains, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in various cancer cell lines, including leukemia and solid tumors.

Case Study: Anticancer Potential Against Leukemia

A study investigated the effects of this compound on acute myeloid leukemia (AML) cells. The findings indicated that this compound induced significant apoptosis through the mitochondrial pathway, activating caspase-3 and downregulating Bcl-2 expression . The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 2.4 | DNA intercalation leading to strand breaks |

| MDA-MB-231 (Breast cancer) | 4.7 | Induction of G1 cell cycle arrest |

| HL-60 (Leukemia) | 1.5 | Activation of apoptotic pathways |

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of this compound. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : this compound exhibits redox-active properties that facilitate electron transfer processes, which are crucial for its antimicrobial effects.

- DNA Intercalation : The ability to intercalate into DNA allows this compound to disrupt replication and transcription processes in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction is a key mechanism by which this compound exerts its anticancer effects.

特性

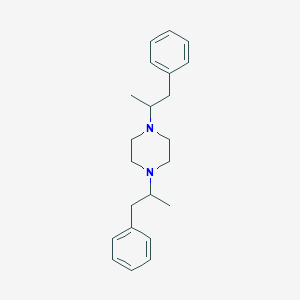

IUPAC Name |

1,4-bis(1-phenylpropan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYHGODXJCNFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13754-23-9 (di-hydrochloride) | |

| Record name | Diphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-14-7 | |

| Record name | Diphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。